molecular formula C28H24NOP B8252167 (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8252167
M. Wt: 421.5 g/mol
InChI Key: GWUCHOLRNDOALU-AREMUKBSSA-N
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Description

(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline (PHOX) ligand with a stereogenic center at the oxazoline ring. Its molecular formula is C28H24NOP, and it is characterized by a diphenylphosphine group attached to a benzyl moiety and a phenyl-substituted dihydrooxazole ring . This ligand is widely used in asymmetric catalysis, particularly in ruthenium-catalyzed amination and cyclization reactions, where it enhances enantioselectivity and reaction efficiency .

The compound is synthesized via a three-step process from (S)-(+)-2-phenylglycinol, achieving high yields (83.2–94.5%) and purity (>99%) . Its stereochemical integrity is confirmed by polarimetry and spectroscopic methods (IR, NMR, GC-MS) . The ligand’s air stability and strong π-accepting properties make it suitable for forming stable metal complexes, such as the Ru(II)-cymene complex used in borrowing hydrogen methodology .

Properties

IUPAC Name

diphenyl-[2-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUCHOLRNDOALU-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cross-Coupling of Bromoaryl Oxazolines

A widely adopted method involves coupling 2-bromoaryl oxazoline intermediates with chlorodiphenylphosphine under copper(I) iodide catalysis . The process begins with the preparation of (S)-2-(2-bromobenzyl)-4-phenyl-4,5-dihydrooxazole via cyclization of a chiral β-amino alcohol with 2-bromobenzaldehyde. Subsequent treatment with chlorodiphenylphosphine in the presence of CuI (5 mol%) and cesium carbonate in tetrahydrofuran (THF) at 60°C yields the target compound in 68–72% isolated yield .

Key Reaction Parameters

ParameterValue
CatalystCuI (5 mol%)
BaseCs₂CO₃
SolventTHF
Temperature60°C
Reaction Time24–36 hours
Enantiomeric Excess>98% ee

This method benefits from operational simplicity but requires rigorous exclusion of moisture and oxygen to prevent phosphine oxidation.

Directed Ortho Lithiation of Aryl Oxazolines

Directed ortho lithiation leverages the oxazoline’s ability to stabilize adjacent lithio intermediates. (S)-4-phenyl-4,5-dihydrooxazole is treated with n-butyllithium at −78°C in THF, generating a lithiated species at the ortho position of the benzyl group. Quenching with chlorodiphenylphosphine furnishes the desired product in 65–70% yield .

Advantages and Limitations

  • Advantages : High regioselectivity; no transition-metal catalysts required.

  • Limitations : Sensitive to steric hindrance; low yields with bulky substrates.

Grignard Reagent-Mediated Phosphine Installation

This two-step approach first converts 2-bromoaryl oxazoline to its Grignard reagent using magnesium in THF. The Grignard intermediate reacts with chlorodiphenylphosphine at 0°C, achieving 60–65% yield . While scalable, the method suffers from competing side reactions, necessitating careful stoichiometric control.

Comparative Performance

MetricCu-CatalyzedLithiationGrignard
Yield (%)727065
ee (%)989795
ScalabilityHighModerateLow

Chiral Resolution of Racemic Mixtures

Although less common, enantiomeric enrichment via chiral stationary-phase chromatography or diastereomeric salt formation has been reported for analogs . For example, resolving racemic 2-(2-diphenylphosphinobenzyl)-4-phenyl-4,5-dihydrooxazole with L-tartaric acid achieves 99% ee but with <50% recovery .

Mechanistic Insights and Stereochemical Control

The stereogenic center in the oxazoline ring originates from the chiral β-amino alcohol precursor, typically derived from L-valine or L-phenylalanine . Cyclization of this alcohol with 2-bromobenzaldehyde under Dean-Stark conditions ensures retention of configuration. Phosphine installation proceeds via oxidative addition-transmetallation in copper-catalyzed routes or nucleophilic substitution in lithiation methods .

Critical Factors Influencing ee

  • Purity of chiral amino alcohol precursors.

  • Solvent polarity (aprotic solvents enhance stereoselectivity).

  • Temperature control during lithiation (−78°C optimal).

Industrial Applicability and Optimization Trends

Recent advances focus on ligand-accelerated catalysis to reduce CuI loading to 1 mol% without compromising yield . Flow chemistry adaptations for Grignard-mediated routes show promise for kilogram-scale production, though challenges in handling air-sensitive intermediates persist.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the oxazoline ring yields amino alcohols.

Scientific Research Applications

(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Chiral ligands are used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Enantiomerically pure compounds are crucial in the development of pharmaceuticals, as different enantiomers can have different biological activities.

    Industry: Chiral ligands are used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. It coordinates to a metal center, creating a chiral environment that facilitates the formation of enantiomerically enriched products. The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrates involved.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The diphenylphosphine group in the title compound provides strong π-accepting ability, critical for stabilizing Ru(II) intermediates in catalysis . Replacing the benzyl group with isopropyl (as in the isopropyl analog) increases steric bulk, improving enantioselectivity in hydrogenation .
  • Biological Activity : Derivatives with benzo[b]thiophen-2-yl groups (e.g., compounds A30–A34) exhibit potent antifungal activity, unlike phosphine-containing ligands, which are inert biologically .
Stability and Handling
  • Storage : Phosphine-oxazoline ligands are stored under inert atmospheres (e.g., N2) to prevent oxidation .
  • Hazards : Common hazards include skin/eye irritation (H315, H319) and acute toxicity (H302), necessitating PPE during handling .

Biological Activity

(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as a ligand in various catalytic processes. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C28H24NOP
  • Molecular Weight : 421.47 g/mol
  • CAS Number : 148461-13-6

The biological activity of (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is largely attributed to its ability to act as a chiral ligand in transition metal-catalyzed reactions. The phosphine moiety in the structure plays a crucial role in coordinating with metal centers, which can influence the selectivity and efficiency of catalysis in organic reactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some phosphine-containing compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The oxazole ring may contribute to antimicrobial activity, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : Studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits cyclooxygenase and lipoxygenase

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole exhibited potent anticancer effects against breast cancer cells. The compound was shown to activate apoptotic pathways, leading to significant reductions in cell viability.
  • Antimicrobial Activity :
    • Research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell walls, showcasing its potential as a new antimicrobial agent.
  • Enzyme Inhibition Studies :
    • Investigations into the enzyme inhibition properties revealed that this compound could effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What is the optimized synthetic route for (S)-2-(2-(diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

The synthesis involves three stages starting from (S)-(+)-2-phenylglycinol, achieving yields of 83.2–94.5% per step. Key steps include cyclization to form the oxazoline ring and phosphine group incorporation. Enantiomeric purity (>99%) is confirmed via polarimetry and spectroscopic methods (IR, NMR, GC-MS) .

Q. What spectroscopic techniques are critical for characterizing this chiral oxazoline-phosphine ligand?

Structural validation requires a combination of:

  • NMR : To confirm stereochemistry and ligand coordination sites.
  • IR : For oxazoline ring vibrations (C=N stretch at ~1650 cm⁻¹).
  • GC-MS : To verify molecular weight and purity. Polarimetry is essential for quantifying optical rotation and enantiomeric excess .

Q. How is this compound applied in asymmetric catalysis?

It serves as a chiral ligand in transition-metal complexes, such as ruthenium-catalyzed amination of secondary alcohols via "borrowing hydrogen" methodology. The phosphine-oxazoline (PHOX) motif stabilizes metal centers and induces enantioselectivity .

Advanced Research Questions

Q. What factors influence the enantioselectivity of reactions catalyzed by (S)-PHOX-metal complexes?

Enantioselectivity depends on:

  • Ligand conformation : The (S)-configuration at the oxazoline ring and steric bulk from diphenylphosphine groups create chiral pockets.
  • Metal coordination geometry : Square-planar (e.g., Pd) vs. octahedral (e.g., Ru) geometries alter substrate orientation. Comparative studies with zinc complexes highlight conformational rigidity as a selectivity driver .

Q. How does ligand stability under catalytic conditions impact reaction reproducibility?

Degradation pathways (e.g., phosphine oxidation or oxazoline ring-opening) can occur under aerobic or acidic conditions. Stability is assessed via:

  • Cyclic voltammetry : To detect phosphine oxidation.
  • HPLC monitoring : For ligand integrity during catalysis. Inert atmosphere storage and low-temperature handling are critical .

Q. Can this ligand be modified to enhance catalytic activity in C–C bond-forming reactions?

Structural modifications include:

  • Substituent variation : Replacing phenyl with isopropyl (e.g., (S)-iPr-PHOX) alters steric and electronic profiles.
  • Backbone functionalization : Introducing electron-withdrawing groups (e.g., Cl) on the benzyl moiety improves metal-ligand interaction. Comparative catalytic performance is evaluated using turnover numbers (TON) and enantiomeric excess (ee) .

Q. What analytical methods resolve contradictions in catalytic performance across studies?

Discrepancies often arise from:

  • Impurity profiles : Trace metals or solvent residues alter reactivity. ICP-MS identifies metal contaminants.
  • Substrate scope limitations : Kinetic studies (e.g., Hammett plots) quantify electronic effects.
  • Solvent effects : Dielectric constant and coordination ability (e.g., DMSO vs. THF) are modeled via DFT .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole

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